9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Description
This polycyclic isoquinoline derivative is characterized by a highly substituted dibenzoquinoline scaffold, featuring multiple methoxy groups, a methyl-substituted dihydroisoquinoline moiety, and a phenoxy linker. The compound’s structural complexity confers unique physicochemical properties, including high molecular weight (~622.76 g/mol, inferred from related analogs ) and lipophilicity due to its methoxy-rich aromatic systems.
Properties
IUPAC Name |
9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52N2O10/c1-44-14-12-25-28(21-36(49-6)41(52-9)39(25)50-7)29(44)17-24-19-32(46-3)34(48-5)22-31(24)55-35-18-23-16-30-37-26(13-15-45(30)2)40(51-8)43(54-11)42(53-10)38(37)27(23)20-33(35)47-4/h18-22,29-30H,12-17H2,1-11H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCGVMFQTRAOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C(=C7CCN6C)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the dibenzoquinoline core. The process includes:
Formation of the Dibenzoquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of Isoquinoline Derivative: The isoquinoline derivative is attached via a nucleophilic substitution reaction, often using a suitable leaving group and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinoline core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Properties
Thalicarpine exhibits a range of biological activities that make it a subject of interest in drug development:
- Anticancer Activity : Thalicarpine has been shown to bind to and inhibit p-glycoprotein, a key player in multidrug resistance in cancer cells. This inhibition can potentially enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells .
- DNA Interaction : The compound induces single-strand breaks in DNA and can cause cell cycle arrest. These properties are critical in developing therapies aimed at targeting rapidly dividing cancer cells .
- Neuroprotective Effects : Recent studies suggest that derivatives of thalicarpine may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Applications in Research
The applications of thalicarpine extend beyond direct therapeutic use; it serves as a valuable tool in various research domains:
- Drug Development : Thalicarpine's ability to interact with biological macromolecules makes it a candidate for developing new anticancer drugs. Its structural properties can be modified to enhance potency and selectivity against cancer cells.
- Biochemical Studies : Researchers utilize thalicarpine to study the mechanisms of drug resistance in cancer cells. By understanding how thalicarpine affects p-glycoprotein activity, scientists can devise strategies to overcome resistance mechanisms.
- Neuroscience Research : The neuroprotective properties of thalicarpine are being explored for their potential to mitigate neuronal damage in conditions such as Alzheimer's disease. Studies focus on its effects on synaptic plasticity and neuroinflammation.
Case Studies
Several studies have documented the effects and applications of thalicarpine:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy groups and the quinoline core play a crucial role in its binding to these targets. The pathways involved include:
Inhibition of Enzymes: The compound may inhibit certain enzymes by binding to their active sites.
Interaction with DNA: It may intercalate into DNA, affecting its replication and transcription.
Modulation of Receptor Activity: The compound may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several classes of isoquinoline and quinoline derivatives:
Key Observations :
- Methoxy substitutions are critical for solubility and target engagement. For example, 5,6,7-trimethoxyquinolines exhibit potent anticancer activity due to improved membrane permeability , while dicentrine’s fewer methoxy groups correlate with selective G-quadruplex binding .
- The methyl-dihydroisoquinoline side chain may mimic natural alkaloids like glaucine, which modulate neurotransmitter receptors .
Pharmacological and Physicochemical Comparisons
- In contrast, triazolo-isoquinolines with alkoxy chains (e.g., 4g–4l) show antihypertensive effects via adrenergic receptor antagonism .
Biological Activity
The compound 9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C41H48N2O8. It consists of multiple methoxy groups and a dibenzoquinoline framework that contributes to its biological activity. The presence of isoquinoline derivatives suggests potential interactions with biological targets such as receptors and enzymes.
Antineoplastic Activity
Research indicates that this compound exhibits antineoplastic properties. It has been shown to inhibit the activity of P-glycoprotein (P-gp), a membrane protein that plays a significant role in drug resistance in cancer cells. By inhibiting P-gp, the compound may enhance the efficacy of chemotherapeutic agents .
Antimicrobial Properties
In vitro studies have demonstrated antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways has been observed. For instance, it has shown effectiveness against strains of bacteria and fungi .
Neuroprotective Effects
The compound's structural similarity to other neuroactive compounds suggests potential neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems and protect neurons from oxidative stress and apoptosis . This could have implications for treating neurodegenerative diseases.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in drug metabolism and transport.
- Receptor Modulation : It could act on various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, thereby reducing oxidative damage in cells.
Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through the mitochondrial pathway .
Study 2: Antimicrobial Testing
In another study assessing antimicrobial efficacy, the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a promising role in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and what are their comparative yields?
The compound is synthesized via multi-step protocols involving reductive amination, nucleophilic substitution, and cyclization. For example, intermediates like 5,6,7-trimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline are prepared by reducing nitrovinyl precursors with LiAlH4 in THF (61% yield) . Subsequent coupling with methoxy-substituted phenols via Mitsunobu or Ullmann-type reactions under inert atmospheres (e.g., argon) yields the final product. Yields vary from 53% to 85%, depending on purification methods (e.g., silica gel chromatography vs. recrystallization) .
Q. How is structural characterization performed for this compound and its intermediates?
Characterization relies on:
- NMR : and NMR spectra confirm regiochemistry and methoxy group placement. For example, methylene protons adjacent to isoquinoline nitrogen appear as triplets at δ 3.2–3.5 ppm .
- IR : Stretching frequencies for ether (C-O, 1220–1250 cm) and aromatic C-H (3050–3100 cm) bonds validate key functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., [M+H] at m/z 754.3 for the parent compound) .
Q. What in vitro biological activity screening models are applicable for this compound?
Initial screening focuses on:
- Antioxidant assays : DPPH radical scavenging (IC values compared to ascorbic acid) .
- Anti-inflammatory models : Inhibition of COX-2 enzyme activity via ELISA, with IC values benchmarked against celecoxib .
- Antibacterial studies : Agar diffusion assays against S. aureus and E. coli, with MIC values reported .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Methoxy group modulation : Replacing 5,6,7-trimethoxyisoquinoline with 6,7-dimethoxy analogs improves solubility but reduces antibacterial potency .
- Methylene linker variation : Substituting the phenoxy-methyl bridge with sulfonamide groups enhances anti-inflammatory activity by 40% in murine macrophage models .
- Stereochemical analysis : Enantiomeric separation via chiral HPLC reveals that the (6aS) configuration exhibits 3-fold higher COX-2 inhibition than the (6aR) form .
Q. How can contradictory data on synthetic yields or bioactivity between studies be resolved?
Contradictions arise from:
- Reagent purity : LiAlH4 batches with <95% purity reduce intermediate 3 yields to ≤50% .
- Solvent effects : DMF vs. THF in coupling reactions alters diastereomer ratios (e.g., 7:3 vs. 5:5 in THF) .
- Biological assay variability : Standardize protocols (e.g., fixed ATP levels in luciferase-based cytotoxicity assays) to minimize inter-lab discrepancies .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Advanced models include:
- Rodent pharmacokinetics : Oral bioavailability studies in Sprague-Dawley rats, with plasma concentration measured via LC-MS/MS. Reported = 2.5 hr and = 1.2 µM .
- Hepatotoxicity screening : ALT/AST levels monitored after 14-day dosing; histopathology of liver sections assesses necrosis .
- Blood-brain barrier (BBB) penetration : MDCK-MDR1 cell monolayers quantify efflux ratios (e.g., P-gp efflux ratio = 2.1 indicates limited CNS access) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
